茉莉苷B

描述

Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .

Molecular Structure Analysis

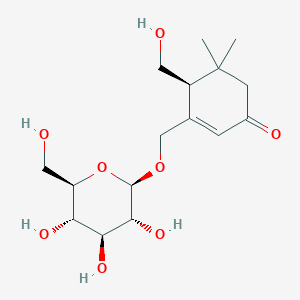

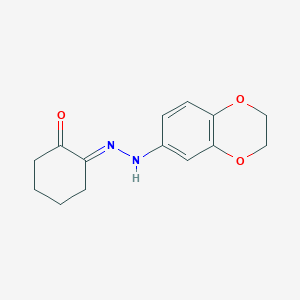

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.科学研究应用

Pharmacology

Jasminoside B has been found to have potential anti-diabetic activity . In a study, the methanolic extract from seeds of Gardenia jasminoides, which contains Jasminoside B, exhibited strong antioxidant and enzyme inhibition activities . The extract was found to inhibit digestive enzymes, which could contribute to its hypoglycemic effect .

Biochemistry

Jasminoside B is part of the iridoid glycosides, a type of bioactive compounds . Iridoid glycosides are known for their wide range of biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and anti-viral effects .

Molecular Biology

Jasminoside B is involved in the biosynthesis of geniposide and crocin, two major medicinal ingredients in Gardenia jasminoides . The accumulation of these compounds during fruit development has been studied using transcriptome sequencing and metabolic group analysis .

Immunology

Jasminoside B has been reported to have immunosuppressive activity . However, the specific mechanisms of this immunosuppressive activity are not well understood and require further research.

Genetics

Jasminoside B, as a part of the iridoid glycosides, is involved in the biosynthesis of geniposide and crocin, two major medicinal ingredients in Gardenia jasminoides . The accumulation of these compounds during fruit development has been studied using transcriptome sequencing and metabolic group analysis . This study offers a comprehensive view on the complex metabolic profile of G. jasminoides fruits and describes a straightforward protocol to catalogue their metabolic diversity contingent on genetic and environmental factors .

Microbiology

In a study, the extract of Gardenia jasminoides Ellis, which contains Jasminoside B, was found to attenuate high-fat diet-induced glycolipid metabolism disorder in rats by targeting gut microbiota and TLR4/Myd88/NF-κB pathway . This suggests that Jasminoside B might have potential applications in the field of microbiology, particularly in understanding and manipulating gut microbiota for health benefits .

Pathology

Jasminoside B, as a part of the extract of Gardenia jasminoides Ellis, has been found to attenuate high-fat diet-induced glycolipid metabolism disorder in rats by targeting gut microbiota and TLR4/Myd88/NF-κB pathway . This suggests that Jasminoside B might have potential applications in the field of pathology, particularly in understanding and manipulating metabolic disorders for health benefits .

Toxicology

In a study, the methanolic extract from seeds of Gardenia jasminoides, which contains Jasminoside B, exhibited strong antioxidant and enzyme inhibition activities with less toxicity to NIH3T3 and HepG2 cells at the concentration of 100 µg/mL . This suggests that Jasminoside B might have potential applications in the field of toxicology, particularly in understanding and manipulating cellular responses to toxins .

Endocrinology

The methanolic extract from seeds of Gardenia jasminoides, which contains Jasminoside B, has been found to increase about 37% of glucose uptake in insulin-resistant (IR) HepG2 as compared to untreated IR HepG2 cells . This suggests that Jasminoside B might have potential applications in the field of endocrinology, particularly in understanding and manipulating glucose metabolism .

Dermatology

While there is no direct evidence of Jasminoside B’s application in dermatology, the extract of Gardenia jasminoides Ellis, which contains Jasminoside B, has been used for thousands of years for clearing away heat and toxic materials . This suggests that Jasminoside B might have potential applications in the field of dermatology, particularly in understanding and manipulating skin health .

安全和危害

属性

IUPAC Name |

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jasminoside B | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)